6-Methoxy-2-styrylquinolin-4-ol
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Overview
Description
6-Methoxy-2-styrylquinolin-4-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxy group at the 6th position, a styryl group at the 2nd position, and a hydroxyl group at the 4th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-styrylquinolin-4-ol typically involves the condensation of 6-methoxy-4-hydroxyquinoline with styryl derivatives under basic conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the styryl group is introduced at the 2nd position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-styrylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The styryl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 6-Methoxy-2-styrylquinolin-4-one.
Reduction: 6-Methoxy-2-ethylquinolin-4-ol.
Substitution: 6-Substituted-2-styrylquinolin-4-ol derivatives.
Scientific Research Applications
6-Methoxy-2-styrylquinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-styrylquinolin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s styryl group can interact with DNA or proteins, disrupting their normal function and leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Lacks the styryl and hydroxyl groups, making it less biologically active.
2-Styrylquinoline: Lacks the methoxy and hydroxyl groups, affecting its chemical reactivity.
4-Hydroxyquinoline: Lacks the methoxy and styryl groups, altering its pharmacological properties.
Uniqueness
6-Methoxy-2-styrylquinolin-4-ol is unique due to the presence of all three functional groups (methoxy, styryl, and hydroxyl) on the quinoline ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C18H15NO2 |
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Molecular Weight |
277.3 g/mol |
IUPAC Name |
6-methoxy-2-[(E)-2-phenylethenyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C18H15NO2/c1-21-15-9-10-17-16(12-15)18(20)11-14(19-17)8-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,19,20)/b8-7+ |
InChI Key |
OLQRBYOADPYDBG-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=CC2=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=CC2=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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